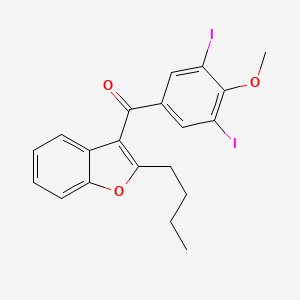

(2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone

Description

Structural Isomerism

The compound’s structural isomerism potential stems from variations in substituent placement:

- Benzofuran Substitution : The butyl group at position 2 of the benzofuran ring is fixed. Isomers could theoretically form if the substituent shifts to positions 4, 5, 6, or 7, though such variants are not reported for this compound .

- Phenyl Substitution : The iodine and methoxy groups occupy positions 3, 5, and 4, respectively. Alternative substitution patterns (e.g., 2,4-diiodo-5-methoxy) would constitute structural isomers but are not observed in this molecule .

- Ketone Position : The methanone group bridges the benzofuran and phenyl rings. Relocating this group to another carbon would alter the core structure entirely.

Stereochemical Considerations

The compound exhibits no chiral centers , as all substituents reside on planar aromatic systems or symmetric positions:

- The benzofuran ring’s fused structure imposes planarity, preventing axial chirality.

- The butyl group at position 2 is a straight-chain alkyl substituent without stereogenic centers.

- The phenyl ring’s 3,5-diiodo-4-methoxy substitution pattern is symmetric along the vertical axis, eliminating enantiomerism.

Conformational isomerism may arise from rotation around single bonds (e.g., the butyl chain or methoxy group), but these do not constitute distinct stereoisomers under standard conditions .

Comparative Structural Analysis

The table below contrasts key features of (2-butylbenzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone with related benzofuran derivatives:

This analysis underscores the uniqueness of (2-butylbenzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone within the benzofuran family, particularly its iodinated aromatic system and lack of stereoisomerism .

Properties

CAS No. |

149702-94-3 |

|---|---|

Molecular Formula |

C20H18I2O3 |

Molecular Weight |

560.2 g/mol |

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-(3,5-diiodo-4-methoxyphenyl)methanone |

InChI |

InChI=1S/C20H18I2O3/c1-3-4-8-17-18(13-7-5-6-9-16(13)25-17)19(23)12-10-14(21)20(24-2)15(22)11-12/h5-7,9-11H,3-4,8H2,1-2H3 |

InChI Key |

WWZRQFAOSRQNCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OC)I |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps:

- Cyclization :

- Reagents : Potassium carbonate (K₂CO₃), potassium iodide (KI), dimethylformamide (DMF).

- Conditions : Reflux in DMF at 100–150°C for 5 hours.

- Mechanism : Intramolecular nucleophilic attack forms the benzofuran ring, with KI facilitating elimination and cyclization.

- Yield : 60–65% (optimized for industrial scalability).

| Parameter | Value/Description |

|---|---|

| Precursor | Methyl 2-(2-formylphenoxy)hexanoate |

| Catalyst | K₂CO₃, KI |

| Solvent | DMF |

| Temperature | 100–150°C |

| Yield | 60–65% |

Friedel–Crafts Acylation for Benzoyl Group Introduction

The 3-position of the benzofuran is acylated using 4-methoxybenzoyl chloride . This step requires Lewis acid catalysis for electrophilic aromatic substitution.

Key Reaction Steps:

- Acylation :

| Parameter | Value/Description |

|---|---|

| Acylating Agent | 4-Methoxybenzoyl chloride |

| Catalyst | AlCl₃ (1–2 mol per substrate) |

| Solvent | Toluene or benzene |

| Temperature | 0–25°C |

Diiodination of the Benzoyl Group

The 3,5-diiodo substitution on the 4-methoxyphenyl group is achieved via electrophilic iodination.

Key Reaction Steps:

- Iodination :

- Reagents : I₂, K₂CO₃ or NaOH, H₂O₂ or periodic acid.

- Conditions : Reflux in propanol (e.g., 1:1.5:1:1.2 molar ratio of substrate:base:I₂:oxidizing agent).

- Mechanism : Base deprotonates the phenolic -OH (if present), activating the ring for iodination. Oxidizing agents regenerate I₂ from I⁻.

- Yield : ~80% (estimated from analogous diiodination protocols).

| Parameter | Value/Description |

|---|---|

| Iodine Source | I₂ |

| Base | K₂CO₃ or NaOH |

| Oxidizing Agent | H₂O₂ or periodic acid |

| Solvent | Propanol |

| Temperature | Reflux (e.g., 80–100°C) |

Alternative Synthetic Routes

One-Pot Cyclization–Acylation

A streamlined approach combines benzofuran formation and acylation:

Catalyst-Free Iodination

For cost-sensitive applications, metal-free iodination using I₂ and base may suffice, though yields are lower (~60%).

Challenges and Optimization Strategies

| Challenge | Solution |

|---|---|

| Regioselectivity in Acylation | Use excess Lewis acid (AlCl₃) to stabilize acylium ion |

| Over-Iodination | Strict stoichiometric control of I₂ and base |

| Catalyst Removal | Acidic workup (HCl) to precipitate AlCl₃ complexes |

Industrial and Analytical Considerations

- Purification : Crystallization in acetone/ethyl acetate or column chromatography.

- Quality Control : HPLC and NMR to verify diiodination and acylation positions.

- Safety : Handle AlCl₃ and I₂ under inert atmosphere to prevent moisture/hydrolysis.

Summary of Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | K₂CO₃, KI, DMF, reflux | 60–65% |

| Acylation | 4-Methoxybenzoyl chloride, AlCl₃, toluene | ~70% |

| Diiodination | I₂, K₂CO₃, H₂O₂, propanol | ~80% |

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Halogen substitution reactions can occur, where the iodine atoms are replaced by other halogens or functional groups using reagents like sodium azide or potassium fluoride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) or potassium fluoride in acetonitrile.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Azides, fluorides.

Scientific Research Applications

(2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzofuran ring and iodine atoms play a crucial role in binding to active sites, inhibiting enzyme activity, or modulating receptor functions. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Differences

Substituent Impact on Activity: The 4-methoxy group in the target compound reduces polarity compared to amiodarone’s 4-(2-diethylaminoethoxy) group. This difference likely alters receptor binding (e.g., M1 muscarinic receptors) and metabolic stability . Iodine atoms at 3,5 positions enhance halogen bonding with biological targets, a feature conserved across all analogues .

Metabolism and Toxicity: Amiodarone’s diethylaminoethoxy side chain contributes to its long half-life (~58 days) but also increases risks of pulmonary and thyroid toxicity . The target compound’s methoxy group may mitigate these side effects. Desethylamiodarone, a primary metabolite, lacks one ethyl group, reducing lipophilicity and potency compared to amiodarone .

Amiodarone hydrochloride’s salt form enhances solubility, facilitating intravenous administration .

Biological Activity

The compound (2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Structural Characteristics

The compound consists of:

- Benzofuran moiety : A fused bicyclic structure containing both benzene and furan rings.

- Methanone group : A carbonyl group attached to a carbon atom.

- Substituted phenyl group : Featuring iodine and methoxy substituents, which are known to influence biological activity.

These structural components suggest a potential for diverse pharmacological effects, particularly in the context of cancer therapy and antimicrobial properties.

Biological Activity Overview

The biological activity of This compound is predicted to be significant based on its structural features. Similar compounds in the literature have demonstrated various pharmacological effects:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylbenzofuran | Methyl group on benzofuran | Anticancer properties |

| 3-Iodobenzofuran | Iodine substituent on benzofuran | Antimicrobial activity |

| 4-Methoxybenzophenone | Methoxy group on phenyl ring | Photoprotective effects |

These comparisons highlight the unique aspects of the target compound, particularly its combination of halogenated and methoxy functionalities alongside a complex benzofuran structure.

Research Findings

Recent studies have focused on the biological activities associated with benzofuran derivatives, which share structural similarities with our compound. Notably, research has indicated that benzofuran derivatives exhibit:

-

Anticancer Properties :

- A study involving a related compound, BMBF , demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) cells. BMBF was shown to suppress cell proliferation and inhibit migration by downregulating integrin α7 and influencing epithelial–mesenchymal transition (EMT) markers .

- The cytotoxicity of BMBF was assessed using various concentrations, revealing significant suppression of Huh7 cell viability at concentrations above 5 μM .

-

Antimicrobial Activity :

- Similar compounds have been reported to possess antimicrobial properties, suggesting that the presence of iodine may enhance such activities through mechanisms that warrant further investigation.

Study on Anti-Metastatic Effects

In vitro studies on Huh7 cells treated with BMBF showed:

- Significant inhibition of cell motility and migration.

- Upregulation of E-cadherin and downregulation of vimentin, Slug, and MMP9—key markers associated with EMT and metastasis .

Cytotoxicity Assessment

A CCK-8 assay was utilized to evaluate the cytotoxic effects:

- Results indicated an IC50 value of 48.22 μM at 24 hours and 38.15 μM at 48 hours for BMBF in Huh7 cells .

Potential Applications

The potential applications for This compound are broad:

- Cancer Therapy : Given its structural similarities to compounds with known anticancer properties, further exploration into its efficacy against various cancer types is warranted.

- Antimicrobial Agents : The presence of halogenated substituents suggests potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.